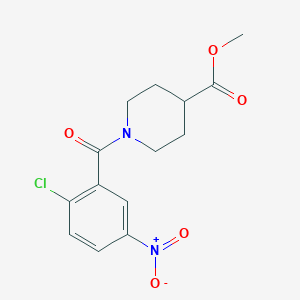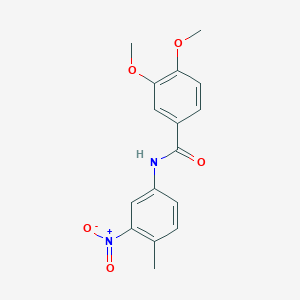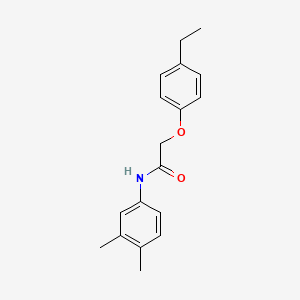![molecular formula C19H22N2O2S B5879399 N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide, commonly known as EHNA, is a potent inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the conversion of adenosine to inosine, which plays an important role in the regulation of purine nucleotide metabolism. EHNA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
EHNA exerts its pharmacological effects by inhibiting N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide, which leads to an increase in adenosine levels. Adenosine is a potent modulator of various physiological processes, including neurotransmission, inflammation, and immune response. EHNA-induced elevation of adenosine levels has been shown to exert beneficial effects in various diseases.
Biochemical and Physiological Effects:
EHNA has been shown to exert various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of cardiac function, reduction of neuroinflammation, and improvement of cognitive function. EHNA-induced elevation of adenosine levels has been shown to modulate various physiological processes, including neurotransmission, inflammation, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EHNA has several advantages for laboratory experiments, including its potency, selectivity, and specificity for N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibition. However, EHNA also has some limitations, including its complex synthesis process, potential toxicity, and off-target effects.
Direcciones Futuras
EHNA has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in various diseases. Some future directions for EHNA research include the development of more efficient synthesis methods, the evaluation of its safety and toxicity profiles, and the optimization of its pharmacological properties. Additionally, the potential use of EHNA in combination with other therapeutic agents should be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
EHNA can be synthesized through a multi-step process involving the reaction of 5-ethyl-2-hydroxyaniline with carbon disulfide, followed by the reaction with isopropyl 4-aminobenzoate and subsequent hydrolysis to yield EHNA. The synthesis of EHNA is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
EHNA has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, EHNA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, EHNA has been shown to improve cardiac function and reduce myocardial infarction size. In neurological research, EHNA has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-13-5-10-17(22)16(11-13)20-19(24)21-18(23)15-8-6-14(7-9-15)12(2)3/h5-12,22H,4H2,1-3H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREXAFASIAWSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)

![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)

![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)
